1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
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Overview
Description
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a chemical compound with the molecular formula C6H7F2NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and fluorine substituents. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and reactivity properties.
1,1-Difluoro-5-azaspiro[2.4]heptan-6-one: Another spirocyclic compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
Uniqueness
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)3-5(6)1-2-9-4(5)10/h1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRRTNHXMZCFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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